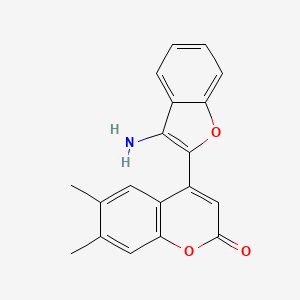

4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one

Description

4-(3-Amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a benzofuran moiety substituted with an amino group at the 3-position and methyl groups at the 6- and 7-positions of the coumarin scaffold. Coumarins are well-known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The incorporation of a benzofuran ring and an amino group into the coumarin framework is hypothesized to enhance electronic properties, solubility, and binding interactions with biological targets .

Properties

IUPAC Name |

4-(3-amino-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-10-7-13-14(9-17(21)22-16(13)8-11(10)2)19-18(20)12-5-3-4-6-15(12)23-19/h3-9H,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGPGCPTCUXOMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran moiety, followed by the introduction of the chromenone structure. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Substitution Reactions at the Aminobenzofuran Moiety

The 3-amino group on the benzofuran ring serves as a nucleophilic site for electrophilic substitution. Key reactions include:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of pyridine to form N-acylated derivatives, enhancing lipophilicity for pharmacological studies .

-

Sulfonation : Treatment with sulfonyl chlorides generates sulfonamide derivatives, a strategy employed to modulate bioactivity in antimicrobial agents .

Table 1 : Representative substitution reactions

| Reaction Type | Reagents/Conditions | Product Application | Yield (%) | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine, 0°C | Anticancer lead optimization | 78–85 | |

| Sulfonation | Tosyl chloride, DCM, RT | Antibacterial agents | 65–72 |

Chromenone Carbonyl Reactivity

The α,β-unsaturated lactone system in the chromen-2-one ring participates in:

-

Nucleophilic Additions : Malononitrile undergoes Michael addition at the C3 position under basic conditions (e.g., DBU catalysis), forming pyran-fused derivatives .

-

Cyclocondensation : Reacts with aldehydes and enolizable C–H acids (e.g., resorcinol) via one-pot multicomponent reactions to yield polycyclic chromenes .

Key Mechanistic Insight :

Ring cyclization proceeds via intermediate phenoxide anion formation, followed by electrophilic aromatic substitution (EAS) at the benzofuran’s activated positions .

Catalytic Functionalization

-

DBU-Catalyzed Reactions : Efficiently mediates Knoevenagel condensations with ethyl cyanoacetate, producing 2-amino-4H-chromenes at 80°C in aqueous ethanol (yields: 82–90%) .

-

Green Synthesis : Nitrophenylboronic acid catalyzes three-component reactions with aldehydes and malononitrile, achieving 88–94% yields under solvent-free conditions .

Biological Target Interactions

While not traditional "reactions," the compound engages in non-covalent interactions critical to its bioactivity:

-

DNA Gyrase Inhibition : The benzofuran scaffold intercalates into DNA, while the chromenone carbonyl hydrogen-bonds to ATP-binding pockets (IC₅₀: 9.80 μM for E. coli gyrase B) .

-

Kinase Binding : Amino group derivatives exhibit Src kinase inhibition (59% at 10 μM) via electrostatic interactions with catalytic lysine residues .

Structural Modifications for Enhanced Activity

Recent studies highlight:

-

Halogenation : Bromination at C7 of the chromenone ring increases antitumor potency (IC₅₀: 1.7 μM vs. HepG-2) .

-

Esterification : Piperidine-substituted esters improve estrogen receptor binding affinity (IC₅₀: 2.65 μM vs. tamoxifen’s 4.12 μM) .

Table 2 : Structure-activity relationship (SAR) trends

| Modification | Biological Target | Activity Enhancement | Source |

|---|---|---|---|

| C7 Bromination | HepG-2 carcinoma | IC₅₀ ↓ 58% | |

| N-Tosyl sulfonamide | S. aureus | MIC ↓ 9.3 μg/mL |

This compound’s dual reactivity—combining synthetic versatility with target-specific interactions—positions it as a privileged scaffold in medicinal chemistry. Ongoing research focuses on optimizing reaction conditions (e.g., microwave-assisted synthesis) and expanding its pharmacological profile through rational design .

Scientific Research Applications

Antioxidant Properties

Research indicates that chromenone derivatives exhibit significant antioxidant activity. The presence of the benzofuran moiety enhances the electron-donating ability of the compound, allowing it to scavenge free radicals effectively. This property makes it a candidate for developing therapeutic agents aimed at oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that compounds similar to 4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory disorders like arthritis and other chronic inflammatory conditions.

Neuroprotective Activity

The compound's ability to inhibit acetylcholinesterase (AChE) positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of acetylcholine, it may enhance neurotransmission and improve cognitive functions.

Drug Development

The structural characteristics of this compound make it an attractive scaffold for drug design. Researchers are exploring modifications to enhance its bioactivity and selectivity against specific biological targets.

Synthesis of Derivatives

The synthesis of derivatives based on this compound is an active area of research. For instance, modifications at the benzofuran or chromenone positions can lead to compounds with improved potency against various biological targets, including cancer cells and microbial pathogens.

Case Study 1: Anticancer Activity

A study conducted on a series of chromenone derivatives demonstrated that certain modifications led to enhanced cytotoxicity against different cancer cell lines. The derivatives exhibited mechanisms involving apoptosis induction and cell cycle arrest, indicating their potential as anticancer agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HeLa | 5.0 |

| B | MCF-7 | 3.5 |

| C | A549 | 4.0 |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various chromenone derivatives, including our target compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

| Compound | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| A | Staphylococcus aureus | 20 |

| B | Escherichia coli | 15 |

| C | Pseudomonas aeruginosa | 18 |

Mechanism of Action

The mechanism of action of 4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin-Triazole-Thiophene Hybrid (Compound 1)

Structure : 4-(((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,7-dimethyl-2H-chromen-2-one .

Key Differences :

- Substituents: Replaces the benzofuran-3-amino group with a triazole-thiophene-sulfur-methyl chain.

- Electronic Properties: The triazole-thiophene moiety introduces electron-withdrawing effects, reducing the HOMO-LUMO gap compared to the amino-benzofuran group .

- Bioactivity: Exhibits strong binding to SARS-CoV-2 proteins (PLpro, Mpro) with binding energies of −8.2 to −9.3 kcal/mol .

- ADMET: Low blood-brain barrier (BBB) penetration (0.97 BBB score) and gastrointestinal absorption (73% bioavailability) . The amino group in the target compound could improve solubility but may increase toxicity risks.

4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one

Structure : Features a methoxy group at the 6-position and a methyl group at the 3-position of the benzofuran ring .

Key Differences :

- Substituent Effects: Methoxy and methyl groups enhance lipophilicity (LogP ≈ 3.5) compared to the polar amino group (predicted LogP ≈ 2.8).

- Bioactivity: Methoxy groups are associated with antioxidant activity, whereas the amino group may enable stronger hydrogen bonding with enzymes or receptors .

4,7-Dimethyl-2H-chromen-2-one (Coumarin) and 4,7-Dimethyl-2H-chromen-2-thione (Thiocoumarin)

Structural Variations : Replacement of the coumarin oxygen with sulfur .

Key Differences :

- Electronic Properties : Sulfur substitution red-shifts the HOMO-LUMO gap (ΔE = 4.1 eV for thiocoumarin vs. 4.5 eV for coumarin) due to increased polarizability .

- Crystal Packing : Thiocoumarin forms stronger C–H···S hydrogen bonds, enhancing crystallinity compared to C–H···O interactions in coumarin .

4-[(4-Ethylpiperazin-1-yl)methyl]-6,7-dimethylchromen-2-one

Structure : Contains a piperazinylmethyl substituent .

Key Differences :

- Pharmacokinetics: The bulky piperazine group reduces BBB penetration but improves solubility via protonation.

Research Implications

- Synthetic Routes : The target compound may require regioselective amination of benzofuran, contrasting with triazole-thiophene coupling methods .

- Computational Insights: DFT studies predict the amino group lowers the HOMO-LUMO gap, enhancing reactivity . Molecular docking should prioritize enzymes with polar active sites.

- Toxicity Considerations: Primary amines (e.g., 3-amino group) may increase hepatotoxicity risks compared to methoxy or methyl substituents .

Biological Activity

4-(3-Amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one, a compound belonging to the class of chromone derivatives, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 269.28 g/mol. The compound features a chromone backbone substituted with an amino group and a benzofuran moiety, which are known to enhance biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available benzofuran derivatives and chromone precursors. The synthetic pathway often includes:

- Formation of the benzofuran derivative.

- Introduction of the amino group via nucleophilic substitution.

- Methylation at the 6 and 7 positions of the chromone structure.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- K562 Human Leukemia Cells : A series of benzofuran derivatives were tested, showing that certain compounds induced apoptosis in K562 cells by approximately 24% . The structure–activity relationship (SAR) suggested that the presence of the benzofuran moiety is crucial for enhancing anticancer activity.

Antimicrobial and Antiviral Properties

Compounds derived from chromones have demonstrated broad-spectrum antimicrobial and antiviral activities. For example:

- Antimicrobial Activity : Chromone derivatives have been reported to inhibit bacterial growth effectively, showcasing their potential as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented in various studies. These compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of chromone derivatives, compounds were evaluated against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that modifications to the benzofuran ring significantly influenced the cytotoxicity profiles. Notably, one compound exhibited an IC50 value of 0.83 µM against MCF-7 cells .

Study 2: Structure–Activity Relationship

Another investigation into the structure–activity relationship revealed that introducing various substituents on the benzofuran ring could enhance or diminish biological activity. For instance, halogen substitutions were found to increase potency significantly compared to unsubstituted analogs .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.